Benzenediazonium, 5-chloro-2-methoxy-
Overview
Description
Benzenediazonium, 5-chloro-2-methoxy-, is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 5-chloro-2-methoxy-, typically involves the diazotization of 5-chloro-2-methoxyaniline. The process begins with the dissolution of the aniline derivative in a mixture of hydrofluoroboric acid and distilled water. The reaction mixture is then cooled to 0°C using an ice-water bath, and a solution of sodium nitrite is added dropwise . This results in the formation of the diazonium salt.
Industrial Production Methods
Industrial production of diazonium compounds often involves similar diazotization reactions but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and light.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 5-chloro-2-methoxy-, undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl, halogens, or other nucleophiles.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions
Substitution by Hydroxyl Group: Warming the diazonium salt in water.
Substitution by Iodine: Adding potassium iodide solution to the diazonium salt in the cold.
Coupling with Phenol: Dissolving phenol in sodium hydroxide solution, cooling the solution, and adding the diazonium salt.
Major Products
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
Benzenediazonium, 5-chloro-2-methoxy-, has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including azo dyes and other aromatic derivatives.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 5-chloro-2-methoxy-, involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo nucleophilic substitution reactions, where the nitrogen group is replaced by other nucleophiles. This reactivity is influenced by the presence of electron-withdrawing groups such as chlorine and methoxy, which stabilize the diazonium ion and facilitate its reactions .
Comparison with Similar Compounds
Benzenediazonium, 5-chloro-2-methoxy-, can be compared with other diazonium compounds such as benzenediazonium chloride and benzenediazonium, 4-chloro-2-methoxy-:
Benzenediazonium Chloride: Similar in reactivity but lacks the additional substituents that can influence its chemical behavior.
Benzenediazonium, 4-chloro-2-methoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
IUPAC Name |
5-chloro-2-methoxybenzenediazonium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4H,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQZZUDIGHCEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN2O+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067497 | |
Record name | Benzenediazonium, 5-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.59 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-42-2 | |
Record name | 5-Chloro-2-methoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29684-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 5-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 5-chloro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 5-chloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methoxybenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.